
Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a synthetic lipid compound with the molecular formula C52H103NO5 and a molecular weight of 822.38 g/mol . This compound is primarily used in the field of biochemistry and pharmaceuticals, particularly in the formulation of lipid nanoparticles for drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate typically involves the esterification of heptadecanoic acid with 2-hydroxyethylamine and dioctanoic acid . The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring of reaction parameters to maintain product consistency and purity . The final product is typically purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its incorporation into lipid bilayers, enhancing the delivery of therapeutic agents across cell membranes . The compound interacts with cellular lipids, facilitating the fusion of lipid nanoparticles with cell membranes and promoting the release of encapsulated drugs into the cytoplasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(heptadecan-9-yl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate: Similar in structure but with a different hydroxyalkyl chain.
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)aminooctanoate: An analog with a nonyloxy group[][3].
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Contains an undecyloxy group.
Uniqueness
Di(heptadecan-9-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is unique due to its specific combination of long-chain fatty acids and hydroxyethylamine, which provides optimal properties for drug delivery applications . Its ability to form stable lipid nanoparticles and facilitate efficient drug delivery sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C52H103NO5 |
|---|---|
Molekulargewicht |
822.4 g/mol |
IUPAC-Name |
heptadecan-9-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-39-49(40-32-24-18-14-10-6-2)57-51(55)43-35-27-21-29-37-45-53(47-48-54)46-38-30-22-28-36-44-52(56)58-50(41-33-25-19-15-11-7-3)42-34-26-20-16-12-8-4/h49-50,54H,5-48H2,1-4H3 |
InChI-Schlüssel |
GBJHIVHVWKHKDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


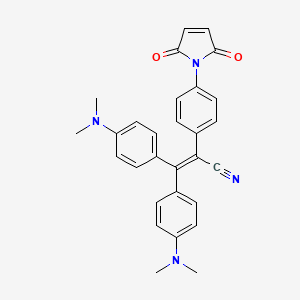
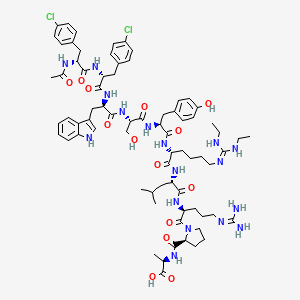
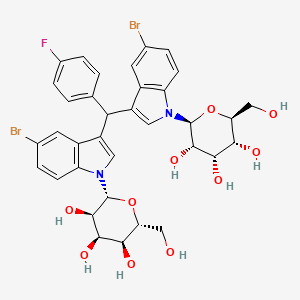

![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)

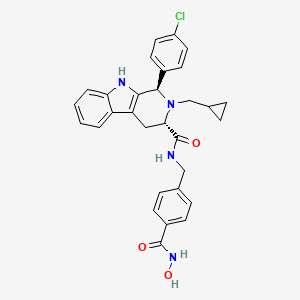
![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)
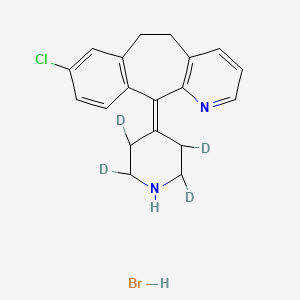
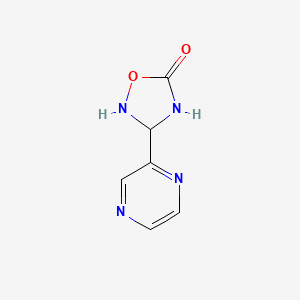
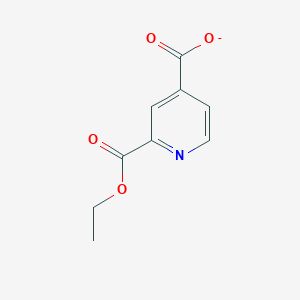
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)
